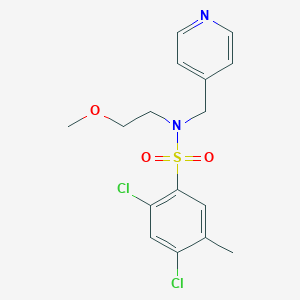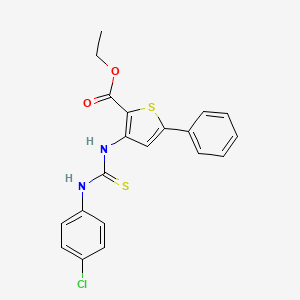![molecular formula C22H26N2O10 B2367768 [5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate CAS No. 1094759-88-2](/img/structure/B2367768.png)
[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate: is a complex organic compound with unique chemical properties and significant potential applications in various fields, including chemistry, biology, medicine, and industry. Its molecular structure comprises multiple functional groups, including acetamido, acetoxy, and benzoxazolyl groups, which contribute to its diverse reactivity and functional versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate involves a multi-step process starting from readily available precursors. Key synthetic steps include:
Formation of the Benzoxazole Ring: : This involves the cyclization of an appropriate 2-aminophenol derivative with a methylating agent.
Glycosylation Reaction: : Attachment of the oxan-2-yl group is typically achieved through a glycosylation reaction using suitable protecting groups to ensure regioselectivity.
Acetylation: : Introduction of the acetyl groups is carried out using acetic anhydride under mild basic conditions to protect the hydroxyl functionalities.
Acetamidation: : The acetamido group is introduced via an amidation reaction, often utilizing acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized for large-scale production. This involves:
Continuous Flow Synthesis: : Utilizing flow reactors to perform the multi-step synthesis efficiently.
Catalysis: : Employing catalytic processes to enhance reaction rates and yields.
Green Chemistry: : Implementing environmentally friendly reaction conditions and solvents to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the benzoxazole ring, leading to the formation of corresponding quinones.
Reduction: : Reduction reactions can target the oxan-2-yl ring, potentially reducing the acetoxy groups to hydroxyl groups.
Common Reagents and Conditions Used
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Hydride donors like sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: : Use of bases like sodium hydride or organic reagents such as methyl iodide for methylation reactions.
Major Products Formed
Depending on the reaction, major products include:
Oxidized Derivatives: : Formation of quinones from the oxidation of the benzoxazole ring.
Reduced Derivatives: : Generation of hydroxyl-containing compounds via reduction.
Substituted Derivatives: : Various functionalized products through substitution reactions.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: : Utilized as intermediates in the synthesis of more complex molecules.
Catalysis: : Acts as a ligand in catalytic reactions, facilitating enantioselective synthesis.
Biology
Biomolecular Probes: : Employed in the development of fluorescent probes for biological imaging.
Enzyme Inhibition Studies: : Used to study enzyme mechanisms and inhibition.
Medicine
Drug Development: : Potential candidate for the development of new pharmaceuticals due to its multi-functional nature.
Diagnostic Tools: : Applied in the creation of diagnostic assays and imaging agents.
Industry
Material Science: : Used in the development of advanced materials with specific functional properties.
Polymer Chemistry: : Integrated into polymer structures to enhance material performance.
Mécanisme D'action
The mechanism of action for [5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate involves its interaction with molecular targets in biological systems. The key aspects include:
Molecular Targets: : Enzymes, receptors, and nucleic acids are typical targets.
Pathways Involved: : Binding to active sites or receptor pockets, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl benzoate
[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl chloride
Highlighting its Uniqueness
What sets [5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate apart is its specific combination of functional groups, conferring unique reactivity and functional versatility not found in its close analogues.
And there you have it—a deep dive into this compound! Intriguing stuff, right?
Propriétés
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O10/c1-10-6-7-16-15(8-10)24-22(33-16)34-21-18(23-11(2)25)20(31-14(5)28)19(30-13(4)27)17(32-21)9-29-12(3)26/h6-8,17-21H,9H2,1-5H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBVBQXRQDPFLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2367697.png)

![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2367700.png)

![N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2367703.png)
![2-amino-4-(3-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2367704.png)

![ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate](/img/structure/B2367707.png)

